Mitochondrial Deoxyguanosine Kinase Substrate Affinity: dG Outperforms Deoxyadenosine by >100‑Fold
Human recombinant mitochondrial deoxyguanosine kinase (dGK) phosphorylates deoxyguanosine with a Km of 4 μM, compared to 460 μM for deoxyadenosine — representing a 115‑fold higher apparent affinity for dG [1]. The Vmax for dG is 43 nmol/min/mg protein, while deoxycytidine, deoxyinosine, and deoxyadenosine yield Vmax values of 60, 330, and 430 nmol/min/mg, respectively [1]. This establishes dG as the kinetically most favorable natural substrate of dGK despite its lower turnover number, a combination that governs the rate-limiting phosphorylation step essential for activating many nucleoside‑analog prodrugs that depend on the dGK pathway.
| Evidence Dimension | Km (substrate affinity) for human recombinant mitochondrial deoxyguanosine kinase |
|---|---|
| Target Compound Data | Km = 4 μM; Vmax = 43 nmol/min/mg |
| Comparator Or Baseline | Deoxyadenosine Km = 460 μM (115× higher); Deoxycytidine Km = 330 μM (82.5× higher); Deoxyinosine Km = 13 μM (3.25× higher); Vmax for dA = 430, dC = 60, dI = 330 nmol/min/mg |
| Quantified Difference | dG Km is 115× lower than dA; 82.5× lower than dC; 3.25× lower than dI |
| Conditions | Purified human recombinant mitochondrial dGK expressed in E. coli; in vitro kinetic assay at pH optima. |
Why This Matters
Researchers studying mitochondrial nucleoside salvage or designing dGK‑dependent antiviral/anticancer prodrugs must use deoxyguanosine, not deoxyadenosine or deoxycytidine, to accurately model or exploit the physiologically preferred substrate.
- [1] Zhu C, Johansson M, Karlsson A. Substrate specificity of human recombinant mitochondrial deoxyguanosine kinase with cytostatic and antiviral purine and pyrimidine analogs. Mol Pharmacol. 1998;53(2):270-273. View Source
